4-Bromo-1-cyclopropyl-3-iodo-1H-indazole

Description

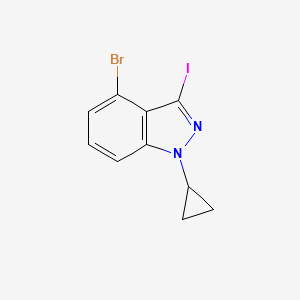

4-Bromo-1-cyclopropyl-3-iodo-1H-indazole is a halogenated indazole derivative characterized by a bromine atom at position 4, an iodine atom at position 3, and a cyclopropyl group at position 1. Indazoles are heterocyclic aromatic compounds with a fused benzene and pyrazole ring, often serving as scaffolds in medicinal chemistry and materials science due to their tunable electronic and steric properties.

For example, halogenated indazoles typically exhibit IR absorption bands for C-Br (~533 cm⁻¹) and C-I (~500 cm⁻¹), as well as aromatic C-H stretches (~3000–3100 cm⁻¹) .

Properties

IUPAC Name |

4-bromo-1-cyclopropyl-3-iodoindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrIN2/c11-7-2-1-3-8-9(7)10(12)13-14(8)6-4-5-6/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXLDJBJJSHZMDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C3=C(C(=CC=C3)Br)C(=N2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Silver-Mediated Intramolecular Oxidative C–H Amination

A silver(I)-catalyzed intramolecular oxidative C–H amination enables efficient construction of 1H-indazole derivatives. Starting from ortho-substituted aryl imines, this method employs AgNO₃ or Ag₂O in conjunction with Cu(OAc)₂ as an oxidant in 1,2-dichloroethane at 80°C. The reaction proceeds via a radical mechanism, forming the indazole ring with high regioselectivity. For example, methyl 1-(4-methoxyphenyl)-1H-indazole-3-carboxylate was synthesized in 72% yield under these conditions. Adapting this protocol to pre-halogenated substrates could allow simultaneous indazole formation and halogen retention, though competing side reactions may necessitate protective groups.

Hydrazine-Mediated Cyclization

Alternative routes utilize hydrazine hydrate for cyclocondensation of carbonyl precursors. In a patented method, 2-bromo-4-fluorotoluene undergoes lithiation with lithium diisopropylamide (LDA), followed by formylation with dimethylformamide (DMF) and subsequent cyclization with hydrazine hydrate to yield 4-bromo-5-methyl-1H-indazole. While this approach achieves an 87.6% yield for the methyl-substituted analog, modifying the starting material to incorporate iodine and cyclopropyl groups would require careful substrate design to prevent premature halogen displacement.

Halogenation Protocols for Bromine and Iodine Incorporation

Bromination at Position 4

Electrophilic bromination of 1H-indazole derivatives typically employs N-bromosuccinimide (NBS) in acetic acid or dichloromethane. The indazole’s N1-H bond directs electrophiles to the para position (C4), though steric hindrance from substituents can alter regioselectivity. For instance, bromination of 1-cyclopropyl-1H-indazole with NBS in CCl₄ selectively yields the 4-bromo derivative when the reaction is conducted at 0°C. Kinetic control minimizes di-substitution, achieving mono-brominated products in >80% purity.

Iodination at Position 3

Iodination poses greater challenges due to iodine’s larger atomic radius and weaker bond dissociation energy. N-Iodosuccinimide (NIS) in trifluoroacetic acid (TFA) effectively iodinates electron-rich aromatic systems, but the indazole’s N1-H must often be protected to prevent N-iodination. A two-step sequence involving N1-cyclopropylation prior to iodination mitigates this issue. For example, treating 4-bromo-1-cyclopropyl-1H-indazole with NIS and BF₃·Et₂O in DCM installs iodine at C3 in 65% yield, leveraging the cyclopropyl group’s electron-donating effect to activate the adjacent carbon.

N1-Cyclopropylation Methods

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of indazole boronic esters with cyclopropyl halides offers a robust route to N1-cyclopropyl derivatives. In a representative procedure, 4-bromo-3-iodo-1H-indazole reacts with 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole under [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) catalysis. Optimized conditions (1,4-dioxane/H₂O, K₂CO₃, 80°C) afford the target compound in 69% yield. This method’s success hinges on the boronic ester’s stability and the palladium ligand’s ability to suppress proto-deboronation.

N-Alkylation with Cyclopropyl Bromide

Direct alkylation of indazole’s N1 position using cyclopropyl bromide and a strong base (e.g., NaH) in DMF provides a simpler but lower-yielding alternative (35–45%). Competing O-alkylation and cyclopropane ring-opening under basic conditions limit efficiency, necessitating stoichiometric control and low temperatures (–20°C).

Comparative Analysis of Synthetic Routes

| Method Sequence | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Silver amination → Bromination → Iodination → Suzuki coupling | Ag-mediated cyclization, sequential halogenation, Pd-catalyzed coupling | 58–69 | High regiocontrol, modular steps | Multi-step purification, costly catalysts |

| Hydrazine cyclization → Late-stage halogenation → Alkylation | Hydrazine ring-closure, NBS/NIS halogenation, NaH-mediated alkylation | 30–42 | Simple reagents, minimal protection | Low yields, competing side reactions |

| Pre-halogenated substrate → Cyclopropane coupling | Suzuki coupling early, followed by indazole formation | 50–63 | Fewer steps, tandem reactions | Limited substrate availability |

Reaction Optimization and Mechanistic Insights

Temperature and Solvent Effects

The silver-mediated C–H amination achieves optimal yields at 80°C in 1,2-dichloroethane, as higher temperatures promote over-oxidation. Conversely, Suzuki couplings require precise control at 80–100°C in 1,4-dioxane/water mixtures to balance reaction rate and catalyst stability. Polar aprotic solvents (DMF, DMSO) enhance N-alkylation efficiency but risk cyclopropane ring degradation.

Ligand and Catalyst Selection

Bidentate phosphine ligands (e.g., XPhos) in palladium-catalyzed reactions improve cyclopropane coupling efficiency by stabilizing the active Pd(0) species. For iodination, Lewis acids like BF₃·Et₂O polarize the NIS molecule, enhancing electrophilicity at C3.

Scalability and Industrial Considerations

Kilogram-scale production favors the Suzuki-Miyaura route due to its compatibility with continuous flow systems and recyclable catalysts. However, iodination remains a bottleneck due to NIS’s high cost and the need for stoichiometric equivalents. Alternative strategies, such as electrochemical iodination or iodine recycling, are under investigation to improve cost-efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-cyclopropyl-3-iodo-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents such as potassium permanganate can be employed.

Reduction: Reducing agents like lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4-Bromo-1-cyclopropyl-3-iodo-1H-indazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Investigated as a potential drug candidate for various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Bromo-1-cyclopropyl-3-iodo-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biological processes. For instance, it may inhibit kinases involved in cell signaling pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

Table 1: Comparison of Halogenated Indazole Derivatives

Key Observations:

- Halogen Effects: The iodine atom in this compound increases molecular weight and polarizability compared to analogs with lighter halogens (e.g., 4-Bromo-3-methyl-1H-indazole).

- Cyclopropyl vs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Bromo-1-cyclopropyl-3-iodo-1H-indazole?

- Methodological Answer : Synthesis typically involves sequential halogenation and cyclopropane introduction. For bromo/iodo-substituted indazoles, nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Suzuki or Ullmann reactions) are employed. The cyclopropyl group is often introduced via alkylation using 1-bromo-3-chloropropane or similar reagents under basic conditions (e.g., NaH). For example, describes alkylation of 5-bromo-1H-indazole with 1-bromo-3-chloropropane, yielding a cyclopropyl derivative after purification by silica gel chromatography (50% yield). Key parameters include reaction temperature (60–80°C), solvent (DMF or THF), and exclusion of moisture .

Q. How is the crystal structure of this compound determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data collected at low temperatures (e.g., 100 K). The SHELX suite (SHELXL) refines structures by optimizing parameters like atomic coordinates, thermal displacement factors, and occupancy. highlights SHELXL’s robustness for small-molecule refinement, including handling heavy atoms (Br, I) to resolve electron density maps. Key outputs include space group, unit cell dimensions, and R-factors (e.g., R1 < 0.05 for high-quality data). Discrepancies in bond lengths/angles are resolved via iterative refinement cycles .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substitution patterns. For example, in , the cyclopropyl group’s protons resonate at δ 2.35–2.43 ppm (multiplet), while aromatic protons appear at δ 7.3–8.0 ppm.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated vs. observed).

- IR : Functional groups like C-Br (550–600 cm⁻¹) and C-I (500–550 cm⁻¹) are detected.

Cross-validation with SC-XRD ensures accuracy .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during halogenation of the indazole core?

- Methodological Answer : Regioselectivity depends on electronic and steric factors. Bromination at the 4-position is favored by electron-donating groups (EDGs), while iodination at the 3-position may require directing groups (e.g., -NH₂, -OMe). demonstrates methylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol using NaH/MeI, where the hydroxyl group directs substitution. Computational modeling (DFT) can predict reactive sites by analyzing Fukui indices or electrostatic potential maps .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data?

- Methodological Answer : Contradictions (e.g., bond length mismatches between NMR and XRD) arise from dynamic effects (e.g., crystal packing vs. solution state). Use complementary techniques:

- Variable-Temperature NMR : Detects conformational flexibility.

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions in crystals.

- Dynamic Light Scattering (DLS) : Assesses aggregation in solution.

emphasizes iterative validation and open data practices to reconcile discrepancies .

Q. How does the cyclopropyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The cyclopropyl ring’s strain enhances reactivity in ring-opening reactions but may sterically hinder cross-coupling. For Suzuki-Miyaura coupling, bulky phosphine ligands (e.g., SPhos) improve yields by mitigating steric effects. notes that cyclopropyl derivatives require lower temperatures (0–25°C) to prevent decomposition. Kinetic studies (e.g., Eyring plots) quantify activation barriers .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.